Dimemorfan is derived from morphinan, a class of compounds that includes various opiates and non-opioid derivatives. It is synthesized from precursors like dextromethorphan and 3-hydroxymorphinan. The compound has been shown to possess neuroprotective properties and exhibits a potency that can be up to three times greater than that of codeine in antitussive activity . Its classification as a non-narcotic agent allows it to be used in formulations aimed at treating cough without the side effects commonly associated with narcotic medications.
The synthesis of Dimemorfan can be achieved through several methods, primarily starting from 3-hydroxymorphinan. One efficient synthesis route involves the following steps:
Dimemorfan has a complex molecular structure characterized by a morphinan backbone. Its molecular formula is C_18H_23NO, and it features several functional groups that contribute to its pharmacological properties:
The three-dimensional conformation of Dimemorfan allows it to fit into specific receptors, which is crucial for its mechanism of action.
Dimemorfan participates in various chemical reactions typical of morphinan derivatives:
These reactions are essential for developing new formulations or improving existing ones.
Dimemorfan acts primarily as an antagonist at the N-methyl-D-aspartate receptor, which plays a significant role in the cough reflex pathway. Its mechanism can be summarized as follows:
This dual action makes Dimemorfan an attractive candidate for cough treatment.
Dimemorfan exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Dimemorfan's primary application lies in its use as an antitussive agent. Its non-narcotic nature makes it suitable for over-the-counter cough medications, providing effective relief without the risk of addiction associated with narcotics like codeine. Additionally, ongoing research into its neuroprotective effects suggests potential applications in treating neurological disorders .
The morphinan chemical scaffold—characterized by a tetracyclic phenanthrene backbone integrated with a piperidine ring—has yielded numerous pharmacologically active compounds. Early derivatives like codeine and dextromethorphan established the therapeutic utility of this structural class for cough suppression but carried significant limitations, including opioid receptor-mediated side effects (constipation, respiratory depression) and, in the case of dextromethorphan, dissociative psychoactivity and abuse liability linked to NMDA receptor antagonism [4] [6]. Dimemorfan (chemical formula: C₁₈H₂₅N; molecular weight: 255.405 g/mol) emerged from structure-activity relationship (SAR) studies focused on modifying the 3-methoxy group of dextromethorphan [5] [8]. The strategic replacement of the 3-methoxy with a methyl group yielded a compound with preserved antitussive efficacy but substantially altered central nervous system (CNS) receptor interactions.
Structural Determinants of Receptor Selectivity: The 3-methyl substitution proved critical for diminishing affinity at the NMDA receptor complex while maintaining robust Sig-1R engagement. Radioligand binding studies demonstrate dimemorfan's high affinity for Sig-1R (Ki = 151 nM), contrasting sharply with its negligible NMDA receptor binding (Ki = 16,978 nM) [5] [7]. This modification effectively decoupled antitussive actions from dissociative or psychotomimetic effects, addressing a key limitation of dextromethorphan [8] [9]. The absolute stereochemistry ((+)-enantiomer) further optimizes Sig-1R interaction, as confirmed through comparative studies with racemic mixtures [7].
Classification within Morphinan Derivatives: Dimemorfan belongs to the 3,17-disubstituted morphinan subclass, distinct from both opioid analgesics (e.g., morphine, 3-hydroxy substitution) and non-opioid antitussives like dextromethorphan (3-methoxy substitution). Its classification as a non-opioid agent is supported by pharmacological data showing no significant binding to mu-, delta-, or kappa-opioid receptors at therapeutic concentrations and absence of naloxone-reversible effects [5] [8].
Table 1: Structural and Receptor Binding Profile of Key Morphinan Derivatives
Compound | 3-Position Substituent | Sig-1R Affinity (Ki, nM) | NMDA-R Affinity (Ki, nM) | Primary Therapeutic Use |
---|---|---|---|---|
Dimemorfan | Methyl | 151 | 16,978 | Non-opioid antitussive |
Dextromethorphan | Methoxy | 420* | 1,100* | Antitussive (with dissociative potential) |
Dextrorphan | Hydroxy | 315* | 66* | Metabolite; neuroprotective research |
Codeine | Methoxy (Opioid) | >10,000 | >10,000 | Opioid analgesic/antitussive |
*Representative values; exhibits significant inter-study variability. Sources: [5] [7] [9].
The sigma-1 receptor (Sig-1R), first cloned in 1996, is an endoplasmic reticulum (ER)-resident transmembrane chaperone protein widely expressed in the CNS, particularly in neurons, microglia, astrocytes, and oligodendrocytes [1] [4]. Unlike classical neurotransmitter receptors, Sig-1R functions as a ligand-regulated molecular chaperone, modulating multiple downstream signaling pathways critical for cellular homeostasis and neuroprotection. Dimemorfan's high-affinity agonist activity at this receptor (Ki ≈ 151 nM) underpins its primary antitussive mechanism and suggests broader therapeutic potential [3] [7].
Neuroinflammation and Glial Modulation: Sig-1R activation exerts profound immunomodulatory effects within the CNS. In microglia—the primary immune cells of the brain—Sig-1R agonists suppress pro-inflammatory M1 polarization (reducing TNF-α, IL-1β, iNOS) and promote anti-inflammatory M2 phenotypes (increasing IL-10, TGF-β) [1]. Astrocytes also express Sig-1Rs; their activation inhibits reactive astrogliosis and enhances the release of neurotrophic factors like BDNF [1] [3]. Dimemorfan, through Sig-1R, may thus mitigate neuroinflammatory processes implicated in chronic cough sensitization and neurological disorders [3] [9].
Therapeutic Implications Beyond Antitussive Action: The functional outcomes of Sig-1R agonism align with emerging therapeutic paradigms for neurodegenerative and neurodevelopmental disorders:
Table 2: Functional Consequences of Sigma-1 Receptor Activation in Neural Cell Types
Cell Type | Sig-1R Expression | Key Agonist Effects | Potential Therapeutic Outcomes |
---|---|---|---|
Neurons | High (ER, MAM) | ↑ Ca²⁺ signaling; ↑ Mitochondrial ATP; ↓ ROS; ↑ BDNF release | Neuroprotection; Synaptic plasticity; Cognitive enhancement |
Microglia | Moderate | ↓ M1 polarization (TNF-α, IL-1β, iNOS); ↑ M2 polarization (IL-10, TGF-β) | Attenuated neuroinflammation; Reduced neurotoxicity |
Astrocytes | Moderate | ↓ Reactive astrogliosis; ↑ Glial glutamate uptake; ↑ BDNF release | Enhanced neurotrophic support; Improved synaptic function |
Oligodendrocytes | Low | Promotion of remyelination (preclinical) | Potential for demyelinating disorders |
The antitussive drug landscape encompasses centrally acting agents (opioids like codeine; non-opioids like dextromethorphan) and peripherally acting agents (e.g., levodropropizine). Dimemorfan occupies a unique niche due to its Sig-1R-selective mechanism, which contrasts with both traditional central suppressants and purely peripheral inhibitors of sensory nerve activation [5] [6] [10].
Cloperastine and Levodropropizine: Cloperastine retains central H1-antihistamine activity causing sedation, while levodropropizine acts peripherally to inhibit sensory neuropeptide release. Dimemorfan’s Sig-1R mechanism likely involves both central (brainstem cough center modulation) and peripheral (airway sensory nerve inhibition) components without sedative effects [6] [10].
Efficacy and Clinical Positioning: Meta-analyses of antitussive agents demonstrate comparable efficacy between dimemorfan and central agents like dextromethorphan or dihydrocodeine in reducing cough frequency and severity in acute and chronic settings [8] [10]. However, dimemorfan’s advantage lies in its tolerability profile:
Table 3: Comparative Efficacy and Receptor Engagement of Select Non-Opioid Antitussives
Agent | Primary Mechanism(s) | Sig-1R Engagement | Key Clinical Advantages | Limitations |
---|---|---|---|---|
Dimemorfan | Selective Sig-1R agonist | High (Ki = 151 nM) | Minimal sedation; No abuse potential; Potential neuroprotection | Limited global availability |
Dextromethorphan | NMDA antagonist; Sig-1R agonist | Moderate (Ki ≈ 420 nM) | Broad antitussive efficacy | Dissociative effects; Abuse potential; Serotonin interactions |
Levodropropizine | Peripheral sensory nerve inhibitor | Negligible | Excellent safety in children; No central effects | Possibly lower efficacy in severe cough |
Cloperastine | Central H1-antihistamine | Low | Effective for allergic cough | Sedation; Anticholinergic side effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7